Fluoromisonidazole F-18
Description
Significance of Hypoxia in Biological Systems and Pathophysiological Processes
Hypoxia, a condition characterized by an inadequate oxygen supply to tissues, is a critical factor in numerous physiological and pathological processes. wikipedia.orgfrontiersin.org While it can be a normal physiological response, such as during intense physical exercise, prolonged or severe hypoxia is often associated with various diseases. wikipedia.org In biological systems, cells and organisms can adapt to low oxygen levels through complex molecular mechanisms, primarily mediated by the hypoxia-inducible factor (HIF). britannica.com This transcription factor plays a crucial role in regulating gene expression to promote cell survival by stimulating the formation of new blood vessels (angiogenesis), shifting cellular metabolism to anaerobic pathways, and preventing programmed cell death (apoptosis). nih.gov
From a pathophysiological standpoint, hypoxia is a hallmark of several major diseases, including cancer, myocardial infarction (heart attack), and stroke. wikipedia.orgnih.gov In the context of cancer, hypoxia is a key feature of the tumor microenvironment and is linked to more aggressive tumor phenotypes, resistance to therapy, and poor patient prognosis. nih.govmdpi.com The chaotic and poorly formed vasculature within tumors leads to regions of chronic and acute hypoxia, which in turn drives tumor progression and metastasis. xiahepublishing.com Similarly, in ischemic events like heart attacks and strokes, the interruption of blood flow deprives tissues of oxygen, leading to cell death and organ damage. nih.gov The brain is particularly vulnerable to hypoxic injury due to its high metabolic demand and limited energy reserves. auctoresonline.org Understanding the role of hypoxia is therefore fundamental to developing effective therapeutic strategies for these conditions.
Non-Invasive Molecular Imaging Modalities for Hypoxia Assessment
The ability to non-invasively visualize and quantify hypoxic regions within the body is of great interest for both biomedical research and clinical practice. snmjournals.org Several molecular imaging modalities have been developed to assess hypoxia, each with its own advantages and limitations. These techniques can be broadly categorized as those that directly measure tissue oxygenation and those that use probes that are trapped or activated in hypoxic cells. nih.gov
Positron Emission Tomography (PET) is a leading modality for hypoxia imaging. nih.gov It utilizes radiotracers that are selectively retained in hypoxic tissues. These tracers, once administered, emit positrons that annihilate with electrons, producing gamma rays that are detected by the PET scanner to generate a three-dimensional image of tracer distribution.
Magnetic Resonance Imaging (MRI) offers several approaches for assessing hypoxia without the use of ionizing radiation. mdpi.com
Blood Oxygen Level-Dependent (BOLD) MRI: This technique measures changes in blood oxygenation, providing an indirect marker of tissue oxygenation. mdpi.com
Dynamic Contrast-Enhanced (DCE) MRI: By tracking the distribution of a contrast agent, DCE-MRI provides information about blood perfusion and vessel permeability, which can be related to oxygen delivery. nih.govmdpi.com
19F MRI: This method involves the administration of fluorine-containing compounds whose magnetic resonance signal is sensitive to the local partial pressure of oxygen (pO2). mdpi.com
Optical Imaging techniques, including bioluminescence and fluorescence imaging, are primarily used in preclinical research. These methods often involve genetically engineered cells that express reporter proteins (like luciferase or green fluorescent protein) under the control of hypoxia-responsive gene promoters. nih.govresearchgate.net While highly sensitive, their application in humans is limited due to the shallow penetration depth of light in tissues.
Photoacoustic Imaging (PAI) is an emerging hybrid modality that combines optical contrast with ultrasound resolution. It can be used to assess blood oxygen saturation and vascular architecture, providing indirect information about tumor hypoxia. researchgate.net
| Imaging Modality | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Positron Emission Tomography (PET) | Detects radiation from positron-emitting radiotracers that accumulate in hypoxic tissues. nih.gov | High sensitivity and specificity for hypoxia; quantitative. snmjournals.org | Requires ionizing radiation; limited spatial resolution. mdpi.com |
| Blood Oxygen Level-Dependent (BOLD) MRI | Measures changes in blood oxygenation based on the magnetic properties of hemoglobin. mdpi.com | Non-invasive; no exogenous contrast agent required. mdpi.com | Indirect measure of tissue hypoxia; susceptible to artifacts. researchgate.net |
| Dynamic Contrast-Enhanced (DCE) MRI | Assesses tissue perfusion and vascular permeability using a contrast agent. nih.govmdpi.com | Provides information on vascular function related to oxygen delivery. mdpi.com | Perfusion is not the sole determinant of oxygenation. nih.govmdpi.com |
| 19F MRI | Uses fluorine-based probes whose MR signal is dependent on oxygen concentration. mdpi.com | Can provide direct and quantitative pO2 measurements. mdpi.com | Requires administration of an exogenous probe; potential for probe toxicity. mdpi.com |
| Optical Imaging (Bioluminescence/Fluorescence) | Detects light emitted from reporter genes activated by hypoxia. nih.gov | High sensitivity; cost-effective for preclinical studies. researchgate.net | Limited tissue penetration depth; primarily for small animal research. nih.gov |
| Photoacoustic Imaging (PAI) | Combines light and sound to visualize blood oxygenation and vasculature. researchgate.net | Good spatial resolution; provides functional information. researchgate.net | Limited penetration depth compared to PET and MRI. researchgate.net |
Historical Development of Hypoxia-Targeting Radiotracers
The development of radiotracers to image hypoxia has its roots in the understanding that hypoxic cells are more resistant to radiotherapy. This spurred efforts to develop compounds that could identify these resistant regions. xiahepublishing.com
The initial breakthrough came in 1981 with the use of 14C-misonidazole in autoradiography, which demonstrated selective binding to hypoxic cells within tumors. snmjournals.org This discovery paved the way for the development of positron-emitting analogues for non-invasive imaging. Subsequently, 18F-Fluoromisonidazole ([18F]FMISO) was synthesized and proposed as a PET tracer for imaging tumor hypoxia. snmjournals.orgmdpi.com
The core principle behind these 2-nitroimidazole-based tracers is their bioreductive trapping mechanism. acs.org In cells, these compounds undergo a one-electron reduction. In the presence of normal oxygen levels (normoxia), this reduction is reversible, and the tracer can diffuse out of the cell. However, under hypoxic conditions, the reduced intermediate undergoes further reduction and becomes irreversibly bound to intracellular macromolecules, leading to its accumulation. acs.org
Following the establishment of [18F]FMISO, other 2-nitroimidazole (B3424786) derivatives were developed with the aim of improving imaging characteristics, such as faster clearance from non-target tissues and better tumor-to-background ratios. These include 18F-fluoroazomycin arabinoside ([18F]FAZA) and 18F-EF5 . snmjournals.orgnih.gov More recently, tracers like [18F]HX4 have shown promise with enhanced hydrophilic properties, leading to improved imaging contrast. mdpi.com
Beyond the nitroimidazole family, other classes of compounds have been explored. Copper-based radiotracers, such as 64Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]ATSM) , were also investigated for their potential to accumulate in hypoxic tissues. snmjournals.orgnih.gov The development of these various radiotracers has been driven by the need for more accurate and reliable non-invasive methods to detect and quantify tumor hypoxia, with ongoing research focusing on improving tracer kinetics and specificity. snmjournals.orgmdpi.com
Overview of F-18 Fluoromisonidazole as a Reference Hypoxia Radiotracer in Preclinical Research
[18F]Fluoromisonidazole ([18F]FMISO) is widely regarded as the benchmark and most extensively studied radiotracer for imaging hypoxia with Positron Emission Tomography (PET) in both preclinical and clinical settings. nih.govresearchgate.netnih.gov Its status as a reference standard stems from its long history of use and the substantial body of research validating its ability to detect hypoxic regions in various tumor models. nih.govsnmjournals.org
The utility of [18F]FMISO in preclinical research is multifaceted. It allows for the non-invasive and longitudinal assessment of tumor hypoxia, providing valuable insights into tumor biology and its response to therapy. nih.gov For instance, studies have used [18F]FMISO PET to investigate the relationship between tumor growth and the development of hypoxia. xiahepublishing.com Preclinical studies have also demonstrated a negative correlation between [18F]FMISO uptake and tumor oxygen partial pressure (pO2) measured by more invasive methods, confirming that higher tracer accumulation corresponds to lower oxygen levels. nih.gov
Despite its reference status, [18F]FMISO has certain limitations that have driven the development of next-generation hypoxia radiotracers. Its relatively high lipophilicity results in slow clearance from the body and modest tumor-to-background ratios, which can necessitate long waiting times (often greater than 3 hours) between tracer injection and image acquisition to achieve adequate contrast. mdpi.comacs.org This can be a practical challenge in preclinical imaging workflows.
Nevertheless, [18F]FMISO remains a crucial tool in preclinical research for several reasons:
Comparative Studies: It serves as the standard against which new hypoxia radiotracers are compared to evaluate their performance. acs.org
Validation of Other Imaging Modalities: [18F]FMISO PET is often used to validate hypoxia measurements obtained from other imaging techniques, such as BOLD MRI and TOLD MRI. researchgate.net
Therapeutic Response Assessment: It is employed to monitor changes in tumor hypoxia in response to various cancer treatments, including radiotherapy and anti-angiogenic drugs.
Structure
3D Structure
Properties
CAS No. |
104613-87-8 |
|---|---|
Molecular Formula |
C6H8FN3O3 |
Molecular Weight |
188.15 g/mol |
IUPAC Name |
1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1 |
InChI Key |
HIIJZYSUEJYLMX-JZRMKITLSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O |
Other CAS No. |
104613-87-8 |
Synonyms |
(F-18) fluoromisonidazole 1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol 1-fluoro-2-hydroxypropyl-2-nitroimidazole 1-fluoromisonidazole 18F-fluoromisonidazole 18F-FMISO fluoromisonidazole fluoromisonidazole, 18F-labeled fluoromisonidazole, tritium-labeled fluoronormethoxymisonidazole FMISO Ro 07-0741 |
Origin of Product |
United States |
Radiochemistry and Production Methodologies for F 18 Fluoromisonidazole
Synthesis Routes for [F-18]Fluoromisonidazole Radiosynthesis
The creation of [¹⁸F]FMISO is a multi-step process that has been refined over the years to enhance yield, purity, and efficiency. The primary methods revolve around the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope into a precursor molecule.
Nucleophilic Substitution Reactions for F-18 Labeling
The most prevalent method for synthesizing [¹⁸F]FMISO is through a nucleophilic substitution reaction. akjournals.com This process involves the [¹⁸F]fluoride ion, produced in a cyclotron, acting as a nucleophile to displace a leaving group on a precursor molecule. acs.orgnih.gov A common precursor used is 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonyl-propanediol (NITTP). wu.ac.thugd.edu.mk In this reaction, the tosylate group on the NITTP precursor is substituted by the [¹⁸F]fluoride ion. akjournals.com
The reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂), complexed with potassium carbonate (K₂CO₃), to enhance the nucleophilicity of the [¹⁸F]fluoride. scielo.br The reaction is conducted in an aprotic polar solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, generally between 100°C and 130°C. akjournals.comwu.ac.thscielo.br Following the successful substitution, an acidic hydrolysis step is necessary to remove the tetrahydropyranyl (THP) protecting group, yielding the final [¹⁸F]FMISO product. wu.ac.thingentaconnect.com
An alternative two-step approach involves the initial synthesis of [¹⁸F]epifluorohydrin from an epoxypropyl tosylate precursor. This intermediate is then coupled with 2-nitroimidazole (B3424786) to produce [¹⁸F]FMISO. d-nb.infonih.gov
Precursor Design and Optimization for F-18 Fluorination Yield
The design of the precursor molecule is critical for the efficiency of the [¹⁸F]fluorination process. The choice of leaving group and protecting groups significantly impacts the radiochemical yield (RCY). For instance, the tosylate group in the NITTP precursor is an effective leaving group for nucleophilic substitution by [¹⁸F]fluoride. akjournals.com
Researchers have explored various precursors to improve synthesis outcomes. One study developed new FMISO precursors containing tert-butyldimethylsilyl (TBDMS) and ethoxyethyl (EE) protecting groups. scielo.br The radiosynthesis using a precursor with an EE group resulted in a decay-corrected radiochemical yield of 58% and a radiochemical purity greater than 99%. scielo.br Another precursor, (2'-nitro-1'-imidazolyl)-2-O-acetyl-3-O-tosylpropanol (NIATP), was also investigated but showed lower radiochemical yields (12–18%) compared to NITTP. nih.gov The amount of precursor used also influences the yield; for example, increasing the amount of a novel precursor from 10 mg to 20 mg increased the [¹⁸F]fluorination yield from 91.1% to 93.4%. scielo.br
The reaction conditions, including temperature and time, are also optimized to maximize yield. Studies have shown that for the NITTP precursor, a reaction temperature of 100°C for 10 minutes can produce high yields, while temperatures of 80°C and 120°C result in lower yields. akjournals.comiaea.org
Automated Synthesis Module Adaptations for [F-18]Fluoromisonidazole Production
To ensure consistency, efficiency, and radiation safety, the synthesis of [¹⁸F]FMISO is often performed using automated synthesis modules. researchgate.net These modules are typically designed for the production of other radiopharmaceuticals like [¹⁸F]FDG but can be adapted for [¹⁸F]FMISO synthesis. nih.gov
Several commercial and custom-built automated synthesizers are utilized, including modules from GE (FXF-N, TRACERlab MX), Siemens (Explora FDG4), IBA (Synthera), and Synthra (RNplus). wu.ac.thresearchgate.netdntb.gov.uanih.gov These systems automate the entire process, from the trapping of [¹⁸F]fluoride and the azeotropic drying to the labeling reaction, hydrolysis, and initial purification steps. nih.gov For example, a Synthra RNplus module was used for the nucleophilic substitution of the NITTP precursor, achieving a total synthesis time of less than 35 minutes. wu.ac.th Similarly, an IBA Synthera® module has been successfully adapted for automated [¹⁸F]FMISO synthesis. dntb.gov.ua The use of disposable cassette-based systems in these modules offers the advantage of high and reproducible yields. nih.gov
Radiochemical Purification Techniques for [F-18]Fluoromisonidazole
Following synthesis, the crude reaction mixture contains the desired [¹⁸F]FMISO product along with unreacted [¹⁸F]fluoride, precursor molecules, and other byproducts. Therefore, a robust purification process is essential to ensure the final product meets the stringent quality requirements for clinical use.
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a widely used technique for the purification of [¹⁸F]FMISO, offering a simpler and faster alternative to HPLC. ugd.edu.mknih.gov This method involves passing the neutralized reaction mixture through a series of cartridges that selectively retain the product while allowing impurities to pass through. ingentaconnect.com
A common SPE setup for [¹⁸F]FMISO purification includes a combination of reversed-phase (RP) and ion-exchange cartridges. ugd.edu.mk For instance, a sequence of cartridges such as a cation exchange cartridge followed by a reversed-phase cartridge (e.g., C18 or HLB) can be employed. ugd.edu.mk The [¹⁸F]FMISO product is retained on the reversed-phase cartridge, while unreacted [¹⁸F]fluoride and other polar impurities are washed away. ingentaconnect.com The purified [¹⁸F]FMISO is then eluted from the cartridge using a small volume of a suitable solvent, often a mixture of ethanol (B145695) and water or saline. ingentaconnect.comscirp.org
Different types of SPE cartridges have been evaluated to optimize the purification process, including various reversed-phase cartridges like HLB, tC18, and Chromafix PS-RP. ugd.edu.mkingentaconnect.com The choice of cartridge can significantly affect the retention of [¹⁸F]FMISO and the removal of impurities.
High-Performance Liquid Chromatography (HPLC) Purification Strategies
High-Performance Liquid Chromatography (HPLC) is another standard method for purifying [¹⁸F]FMISO, capable of achieving very high radiochemical purity. scielo.brd-nb.info This technique separates the components of the mixture based on their differential interactions with the stationary phase of the HPLC column and the mobile phase.
Interactive Data Tables
Table 1: Comparison of [F-18]FMISO Synthesis Parameters and Outcomes Use the dropdown menus to filter the data by different parameters.
| Precursor | Synthesis Module | Purification Method | Radiochemical Yield (RCY) | Synthesis Time (min) | Radiochemical Purity | Reference |
| NITTP | Synthra RNplus | SPE | 29.11 ± 5.00% | < 35 | > 95% | wu.ac.th |
| NITTP | Modified FDG Synthesizer | HPLC | 58.5 ± 3.5% | 60.0 ± 5.2 | > 98% | nih.gov |
| NITTP | Modified FDG Synthesizer | SPE + HPLC | 54.5 ± 2.8% | 70.0 ± 3.8 | > 98% | nih.gov |
| Novel EE Precursor | V-shaped reactor | HPLC | 58% (decay-corrected) | - | > 99% | scielo.br |
| Epoxypropyl tosylate | Manual | HPLC | 40% | 140 | - | d-nb.info |
| NITTP | Automated Module | SPE | 51% | 40 | > 95% | d-nb.infonih.gov |
| NITTP | Automated Module | HPLC | 60% | 60 | > 95% | d-nb.infonih.gov |
| NITTP | GE TRACERlab MX | SPE | 25.1 ± 5.0% | - | - | nih.gov |
| NITTP | FASTlab | HPLC | 49% | 48 | > 99% | d-nb.info |
Radiochemical Yield and Purity Assessments in F-18 Fluoromisonidazole Production
The production of Fluoromisonidazole F-18 ([18F]FMISO) for clinical and preclinical use necessitates stringent control over its radiochemical yield and purity. The radiochemical yield, a measure of the efficiency of the synthesis process, is a critical factor for ensuring a sufficient quantity of the radiotracer for imaging studies. Equally important is the radiochemical purity, which guarantees that the radioactivity in the final product is overwhelmingly attributable to [18F]FMISO, thereby ensuring the accuracy of the resulting positron emission tomography (PET) images.
Research has focused extensively on optimizing synthesis and purification methods to achieve high and reproducible radiochemical yields. Automated synthesis modules are commonly employed to ensure consistency and minimize manual intervention. One study utilizing a Scintomics GRP® module with [18F]Fluoride sourced from an off-site cyclotron reported a radiochemical yield of 27.4 ± 3.6% within a 48-minute synthesis time. iaea.org Another approach, modifying a commercial FDG synthesizer, achieved a higher end-of-synthesis (EOS) radiochemical yield of 58.5 ± 3.5% with high-performance liquid chromatography (HPLC) purification. nih.gov When solid-phase extraction (SPE) purification was added, the EOS yield was slightly lower at 54.5 ± 2.8%. nih.gov
The choice of precursor and purification method significantly influences the final yield and purity. The use of 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol (NITTP) as a precursor is common. dntb.gov.uascielo.br Synthesis using a Synthra RNplus module with the NITTP precursor and purification via Sep-Pak cartridges resulted in a final yield of 29.11 ± 5.00% (not decay-corrected) in under 35 minutes. researchgate.net In-house prepared FASTlab cassettes have also been shown to be effective, yielding [18F]FMISO with a radiochemical yield of 39% and a radiochemical purity greater than 99%. d-nb.info A GMP-compliant synthesis using original FASTlab cassettes produced a 49% radiochemical yield in 48 minutes. nih.gov
Various automated systems have been developed and optimized for [18F]FMISO production. A fully automated method using a modified commercial FDG synthesizer and a disposable cassette system demonstrated high and reproducible yields. nih.gov The ABT BG75 system has also been utilized for the automated production and purification of [18F]FMISO, with radiochemical yields for doses in the 35% to 45% range. snmjournals.org Another automated radiosynthesis procedure yielded [18F]FMISO in 50 minutes with a 55% radiochemical yield and greater than 98% radiochemical purity. nih.gov
The table below summarizes findings from various studies on the radiochemical yield of [18F]FMISO using different synthesis and purification methods.
| Synthesis Module/Method | Precursor | Purification Method | Radiochemical Yield (%) | Synthesis Time (min) | Reference |
| Scintomics GRP® module | Not Specified | Not Specified | 27.4 ± 3.6 | 48 | iaea.org |
| Modified FDG synthesizer | Tosylate precursor | HPLC | 58.5 ± 3.5 | 60.0 ± 5.2 | nih.gov |
| Modified FDG synthesizer | Tosylate precursor | SPE + HPLC | 54.5 ± 2.8 | 70.0 ± 3.8 | nih.gov |
| Synthra RNplus | NITTP | Sep-Pak cartridge | 29.11 ± 5.00 | < 35 | researchgate.net |
| FASTlab (in-house cassettes) | Not Specified | Not Specified | 39 | Not Specified | d-nb.info |
| FASTlab (original cassettes) | Not Specified | Not Specified | 49 | 48 | nih.gov |
| CFN-MPS-100 module | NITTP | semi-preparative HPLC | 32 ± 5.0 | 60 | bvsalud.org |
| ABT BG75 system | Not Specified | SPE | 35 - 45 | Not Specified | snmjournals.org |
| Automated radiosynthesis | Not Specified | SPE | 55 | 50 | nih.gov |
Radiochemical purity is rigorously assessed to ensure the final product is suitable for its intended use. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary analytical methods for determining radiochemical purity. researchgate.netbvsalud.orghelsinki.fi For instance, a study using a Synthra RNplus module reported a radiochemical purity of 97.69 ± 1.06% as determined by a radio-HPLC system. researchgate.net Long-term stability tests have shown that the radiochemical purity can remain high, at 98.2 ± 1.5%, over time. nih.gov Productions using a CFN-MPS-100 module achieved a radiochemical purity above 99.0%, which remained above 98.5% after 6 hours. bvsalud.org The final product must meet established standards, such as those outlined in the European Pharmacopoeia, to be considered clinical-grade. iaea.orgdntb.gov.ua
The table below presents reported radiochemical purity data for [18F]FMISO.
| Synthesis Module/Method | Radiochemical Purity (%) | Analysis Method | Reference |
| Modified FDG synthesizer | 98.2 ± 1.5 (long-term stability) | Not Specified | nih.gov |
| Synthra RNplus | 97.69 ± 1.06 | radio-HPLC | researchgate.net |
| Synthra RNplus | > 95 | TLC | researchgate.net |
| FASTlab (in-house cassettes) | > 99 | Not Specified | d-nb.info |
| FASTlab (original cassettes) | > 99 | Not Specified | nih.gov |
| Automated radiosynthesis | > 98 | Not Specified | nih.gov |
| CFN-MPS-100 module | > 99.0 | Radio-HPLC, Radio-TLC | bvsalud.org |
Molecular and Cellular Mechanisms of F 18 Fluoromisonidazole Hypoxia Retention
Biochemical Pathway of F-18 Fluoromisonidazole Reduction
F-18 FMISO, a 2-nitroimidazole (B3424786) compound, passively diffuses across cell membranes due to its lipophilic nature. nih.gov Once inside the cell, its retention is determined by a series of reduction-oxidation (redox) reactions that are highly dependent on the intracellular partial pressure of oxygen (pO2).
Under both normoxic and hypoxic conditions, F-18 FMISO undergoes a one-electron reduction to form a nitro radical anion. nih.govnih.gov This initial reduction is a reversible step. cancer.gov The fate of this radical anion is the critical juncture that determines whether the tracer is retained or cleared from the cell.
The reduction of the nitro group of F-18 FMISO is catalyzed by intracellular nitroreductase enzymes. mdpi.comspandidos-publications.comsnmjournals.org These enzymes, such as NADPH-cytochrome P450 reductase, are ubiquitously present in viable cells and are associated with various cellular compartments including the cytoplasm, mitochondria, and microsomes. nih.govmdpi.com In environments with low oxygen tension, these enzymes transfer an electron to the F-18 FMISO molecule. nih.govmdpi.com If the oxygen concentration is sufficiently low, a second electron reduction can occur. ubc.ca This further reduction leads to the formation of highly reactive intermediates, such as hydroxylamine. nih.govmdpi.com
The reactive intermediates of F-18 FMISO formed under hypoxic conditions are strong electrophiles. snmjournals.org These intermediates can then covalently and irreversibly bind to intracellular nucleophiles, which are abundant in macromolecules like proteins and DNA. nih.govcancer.govmdpi.comsnmjournals.org This covalent binding effectively traps the radiolabelled compound within the hypoxic cell. snmjournals.orgahajournals.org The rate of this binding is inversely proportional to the intracellular oxygen concentration. nih.govcancer.gov This trapping mechanism is specific to viable hypoxic cells, as necrotic cells lack the necessary functional enzymes for the reduction process. mdpi.com Research has also indicated that conjugation with glutathione (B108866) can be another mechanism for F-18 FMISO accumulation in hypoxic tissues. mdpi.com
Table 1: Key Steps in the Hypoxic Retention of F-18 Fluoromisonidazole
| Step | Cellular Condition | Key Molecules/Enzymes | Outcome |
|---|---|---|---|
| Cellular Uptake | All conditions | F-18 Fluoromisonidazole | Passive diffusion into the cell. nih.gov |
| Initial Reduction | All conditions | Nitroreductase enzymes | Formation of a nitro radical anion (reversible). nih.govcancer.gov |
| Further Reduction | Hypoxic (low pO2) | Nitroreductase enzymes | Formation of reactive intermediates (e.g., hydroxylamine). nih.govmdpi.com |
| Irreversible Trapping | Hypoxic (low pO2) | Intracellular macromolecules (proteins, DNA), Glutathione | Covalent binding and retention of F-18 FMISO. nih.govcancer.govmdpi.comsnmjournals.orgmdpi.com |
| Reoxidation | Normoxic (sufficient pO2) | Oxygen | Reoxidation of the nitro radical anion to the parent compound. mdpi.comahajournals.org |
| Clearance | Normoxic (sufficient pO2) | F-18 Fluoromisonidazole | Diffusion out of the cell. nih.govmdpi.com |
Role of Nitroreductase Enzymes in Hypoxic Environments
Reoxidation and Clearance Mechanisms in Normoxic Conditions
In normoxic cells, where sufficient oxygen is present, the initial one-electron reduction of F-18 FMISO to a nitro radical anion is readily reversed. mdpi.comahajournals.org Oxygen acts as a strong oxidant, accepting the electron from the reduced F-18 FMISO molecule and reoxidizing it back to its original, diffusible form. mdpi.comwikipedia.org This parent compound is less reactive and can freely diffuse out of the cell and back into the bloodstream for clearance. nih.govwikipedia.org This rapid reoxidation and subsequent clearance from well-oxygenated tissues is what creates the contrast between normoxic and hypoxic regions in PET imaging. nih.gov The slow clearance from normoxic tissues, however, necessitates a waiting period of 2-4 hours after injection to achieve optimal image contrast. nih.govmdpi.com
Oxygen Tension Thresholds for F-18 Fluoromisonidazole Accumulation
The accumulation of F-18 FMISO is highly sensitive to the intracellular partial pressure of oxygen. The trapping mechanism becomes significant when the pO2 drops below a certain threshold. It is generally accepted that the critical pO2 threshold for the irreversible binding and accumulation of F-18 FMISO is approximately 10 mmHg. nih.govsnmjournals.orgmdpi.comahajournals.org Below this level, the rate of reduction surpasses the rate of reoxidation, leading to the net trapping of the tracer. nih.gov Some studies have suggested that significant retention occurs at pO2 levels of 5 mmHg or less, which corresponds to radiobiologically significant hypoxia. scirp.org One clinical study estimated the threshold for F-18 FMISO accumulation to be around 15 mmHg. mdpi.com The uptake of the tracer increases markedly as the oxygen concentration falls to values where the tumor radiation response also declines. nih.gov
Table 2: Research Findings on Oxygen Tension Thresholds for F-18 FMISO Accumulation
| Study Finding | pO2 Threshold | Reference |
|---|---|---|
| Generally accepted threshold for accumulation. | ~10 mmHg | nih.govsnmjournals.orgmdpi.comahajournals.org |
| Threshold for radiobiologically significant hypoxia and tracer binding. | ≤ 5 mmHg | scirp.org |
| Estimated threshold in a clinical study with traumatic brain injury patients. | 15 mmHg | mdpi.com |
| Sharp increase in the biochemical process of retention. | < 10 mmHg (≈1.5% O2) | ahajournals.org |
| Reduction of the nitro-anion radical and irreversible trapping. | < 10 mmHg | d-nb.info |
Positron Emission Tomography Principles for F 18 Fluoromisonidazole Imaging
Basic Principles of Positron Emission Tomography Applied to F-18 Radiotracers
The fundamental principle of PET imaging lies in the detection of gamma rays emitted indirectly by a positron-emitting radionuclide, such as Fluorine-18 (B77423) (F-18). nih.gov F-18 is a cyclotron-produced isotope with a physical half-life of approximately 110 minutes, which is long enough to allow for complex radiosynthesis and imaging procedures while minimizing the radiation exposure to the patient. openmedscience.comdesy.de
Radiotracers like [18F]FMISO are biologically active molecules labeled with F-18. radiologyinfo.org Once administered to a patient, typically via intravenous injection, the radiotracer distributes throughout the body according to its specific biological pathway. radiologyinfo.org In the case of [18F]FMISO, its distribution is initially related to blood flow as it is a small, freely diffusible molecule. cancer.govsnmjournals.org
The F-18 nucleus undergoes positron emission decay, where a proton in the nucleus is converted into a neutron, and a positron (a positively charged electron) is emitted. nih.gov This energetic positron travels a short distance in the tissue (a few millimeters) before it loses its kinetic energy and annihilates with an electron from a nearby atom. desy.de This annihilation event results in the conversion of their masses into two 511-keV gamma-ray photons that travel in nearly opposite directions (180 degrees apart). nih.gov
The PET scanner is a sophisticated detector system designed to capture these pairs of coincident gamma rays. desy.de By detecting thousands of these coincidence events from multiple angles around the patient, a computer can reconstruct a three-dimensional image that maps the distribution and concentration of the radiotracer within the body. nih.gov Areas with higher concentrations of the radiotracer, known as "hot spots," indicate regions of increased metabolic or physiological activity related to the tracer's mechanism of action. radiologyinfo.org For [18F]FMISO, these hot spots correspond to hypoxic tissues. wikipedia.org
The mechanism of [18F]FMISO trapping is dependent on the oxygen concentration within cells. wikipedia.org In well-oxygenated (normoxic) tissues, the nitroimidazole core of [18F]FMISO undergoes a reversible reduction. wikipedia.org The reduced molecule is quickly re-oxidized, allowing it to diffuse back out of the cell. wikipedia.org However, in hypoxic cells (typically with a partial pressure of oxygen below 10 mmHg), the reduction process continues, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell. wikipedia.orgcancer.gov This differential trapping provides the contrast between hypoxic and normoxic tissues seen on a PET scan.
F-18 Fluoromisonidazole Image Acquisition Protocols in Preclinical Settings
Preclinical imaging with [18F]FMISO in animal models, such as rodents with tumor xenografts, is crucial for understanding the tracer's behavior and for developing and evaluating new cancer therapies. scirp.orgscirp.org Acquisition protocols can be broadly categorized into dynamic and static imaging.
Dynamic PET Imaging for Kinetic Analysis
Dynamic PET imaging involves acquiring a series of images over a period of time, often starting immediately after the injection of [18F]FMISO. scirp.orgscirp.org This technique allows for the measurement of the tracer's concentration in tissues over time, generating time-activity curves (TACs). scirp.org In preclinical studies, animals are typically anesthetized and positioned in the scanner, and the radiotracer is injected, often via a tail vein. scirp.org Continuous imaging can last for 60 to 120 minutes, with the data being reconstructed into multiple time frames. scirp.org Early frames are typically of shorter duration to capture the rapid initial distribution phase, while later frames are longer to improve signal-to-noise ratio as the tracer clears from the blood and accumulates in hypoxic tissues. scirp.org
Kinetic modeling can then be applied to these dynamic data on a voxel-by-voxel basis to generate parametric images of various physiological parameters. scirp.orgsnmjournals.org A common approach is to use a compartmental model, which can separate the contributions of blood flow (delivery of the tracer) and the rate of tracer trapping due to hypoxia. snmjournals.org For instance, a two-tissue compartmental model can be used to estimate parameters like K1 (the rate of tracer transport from blood to tissue) and k3 (the rate of tracer trapping in hypoxic cells). snmjournals.org This detailed analysis can provide a more accurate assessment of hypoxia, as it can differentiate between high tracer uptake due to high blood flow and true hypoxic trapping. snmjournals.org Some studies have suggested that the kinetic parameter k3 may be a better indicator of low tissue oxygen than static uptake values. snmjournals.org
Static PET Imaging for Hypoxia Mapping
Static PET imaging is a simpler and more common approach, particularly in the clinical setting, but also widely used in preclinical research. scirp.org This method involves acquiring a single image at a delayed time point after the injection of [18F]FMISO, typically between 90 and 180 minutes post-injection. scirp.org The rationale for this delay is to allow for the clearance of the unbound tracer from the blood and normoxic tissues, thereby increasing the contrast between hypoxic and well-oxygenated areas. scirp.org
In a typical preclinical static imaging protocol, an animal model, such as a mouse with a tumor, would be injected with [18F]FMISO and then imaged for a set duration (e.g., 20 minutes) at a specific time point, for instance, 2 hours post-injection. nih.govnih.gov The resulting image provides a snapshot of the tracer distribution at that time, with areas of high uptake indicating regions of hypoxia. nih.gov While static imaging is less complex than dynamic imaging, the interpretation of the images can sometimes be ambiguous, as high uptake could potentially be influenced by factors other than hypoxia, such as altered blood flow. snmjournals.org However, for many applications, static imaging provides a robust and practical method for mapping the spatial distribution of tumor hypoxia. nih.gov
Image Reconstruction and Processing Techniques for F-18 Fluoromisonidazole Studies
The raw data acquired by the PET scanner must undergo a series of computational steps to generate a final, interpretable image. This process involves image reconstruction and subsequent processing.
Modern PET scanners typically use iterative reconstruction algorithms, such as filtered back-projection (FBP) or more advanced methods like ordered subsets expectation maximization (OSEM). plos.org These algorithms mathematically reconstruct the 3D distribution of the radiotracer from the detected coincidence events. nih.gov During reconstruction, corrections are applied for various physical factors that can degrade image quality, including:
Attenuation correction: Gamma rays can be absorbed or scattered within the patient's body. A CT scan is often performed in conjunction with the PET scan (PET/CT) to create an attenuation map of the body, which is then used to correct for this effect. plos.org
Scatter correction: Some gamma rays are scattered before reaching the detectors, which can misposition the event. Algorithms are used to estimate and subtract the contribution of scattered events.
Randoms correction: This corrects for the detection of two unrelated gamma rays within the coincidence timing window.
Advanced reconstruction techniques like point-spread function (PSF) and time-of-flight (TOF) can further improve image resolution and signal-to-noise ratio. springernature.com
Following reconstruction, the images are often processed to aid in analysis. This may include filtering to reduce noise and co-registration with anatomical images, such as those from CT or magnetic resonance imaging (MRI). aacrjournals.org Co-registration allows for the precise localization of [18F]FMISO uptake within anatomical structures. aacrjournals.org The final images are typically displayed in units of Standardized Uptake Value (SUV), which normalizes the tracer concentration to the injected dose and the patient's body weight, allowing for semi-quantitative comparisons. aacrjournals.org
Qualitative and Semi-Quantitative Image Analysis Approaches
Once the [18F]FMISO PET images are reconstructed and processed, they can be analyzed using qualitative and semi-quantitative methods to assess tissue hypoxia.
Visual Assessment of F-18 Fluoromisonidazole Uptake
Visual, or qualitative, assessment is the most straightforward method of image analysis. It involves a trained observer, typically a nuclear medicine physician, visually inspecting the PET images to identify areas of increased [18F]FMISO uptake relative to a reference background tissue. researchgate.netnih.gov A common approach is to compare the intensity of uptake in a suspected hypoxic region to that of a known normoxic tissue, such as surrounding muscle or, in head and neck cancer imaging, the floor of the mouth. nih.govresearchgate.net If the uptake in the region of interest is visibly higher than the background, it is considered positive for hypoxia. nih.gov
This method is subjective and depends on the experience of the reader. To improve consistency, standardized interpretation criteria have been developed. For example, a 5-point scoring system has been used where uptake is graded from less than background to markedly greater than background. snmjournals.org While simple, visual assessment can be a powerful tool, and in some studies, it has shown good sensitivity and specificity for detecting hypoxia. researchgate.netnih.gov
Standardized Uptake Value (SUV) and Tumor-to-Reference Ratios (e.g., Tumor-to-Muscle, Tumor-to-Blood)
In Positron Emission Tomography (PET) imaging with Fluoromisonidazole F-18 (¹⁸F-FMISO), quantitative analysis is crucial for interpreting the extent of tumor hypoxia. This is primarily achieved through the calculation of the Standardized Uptake Value (SUV) and various tumor-to-reference tissue ratios. nih.gov These metrics provide a standardized method for assessing the degree of ¹⁸F-FMISO retention in tissues, which is inversely proportional to the intracellular oxygen concentration. cancer.gov
The Standardized Uptake Value (SUV) is a semi-quantitative metric that normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight. nih.gov While widely used in PET imaging, static analysis using SUV alone for ¹⁸F-FMISO has shown limitations. Some studies have found no significant correlation between SUV and the hypoxic fraction determined by immunohistochemistry. nih.gov However, other research indicates its utility, particularly when used to define hypoxic areas. For instance, a study on various cancers defined a hypoxic area as having an F-MISO SUVmax of ≥1.60, a value derived from the mean SUVmax of normal muscles plus two standard deviations. oup.com In a study of oral squamous cell carcinoma, the median SUVmax for ¹⁸F-FMISO in the primary tumor site was 1.83. snmjournals.org Another study in head and neck cancer reported a mean SUVmax of 3.16 in the initial scan. snmjournals.org
Due to the variable blood clearance and background activity of ¹⁸F-FMISO, tumor-to-reference ratios are often considered more robust and reliable for quantifying hypoxia. snmjournals.orgsnmjournals.org These ratios normalize the tumor's tracer uptake to that of a reference tissue with predictable, low-level uptake, such as blood or muscle. snmjournals.org
The Tumor-to-Blood Ratio (TBR) is a commonly used metric that compares the ¹⁸F-FMISO concentration in the tumor to that in the blood pool. snmjournals.org This ratio is suitable for quantifying hypoxia because ¹⁸F-FMISO equilibrates in well-oxygenated tissues, resulting in a ratio close to unity, while it is retained in hypoxic cells. snmjournals.orgnih.gov An empiric TBR threshold of 1.2 or greater has been established over decades of research to discriminate significantly hypoxic tissue regions. snmjournals.orgnih.govoncotarget.com In a study on head and neck cancer, the mean FMISO tumor-to-blood maximum ratio (T/Bmax) was 1.6. nih.gov The reproducibility of TBR has been a subject of investigation, with some studies suggesting that imaging at later time points (e.g., 4 hours post-injection) improves reproducibility by allowing for slower blood clearance and reducing residual blood pool activity. snmjournals.org
The Tumor-to-Muscle Ratio (TMR) is another key metric, comparing tumor uptake to that of muscle tissue. nih.gov This ratio is also considered a suitable marker for tumor hypoxia, with some studies showing a good correlation between TMR and direct oxygen measurements (pO₂ polarography). snmjournals.orgnih.gov A TMR threshold of greater than or equal to 1.25 has been used to define hypoxic volumes. snmjournals.org In preclinical studies on breast and colon cancer models, the ¹⁸F-FMISO tumor-to-background (muscle) ratio (TBR, in this case referring to muscle) was used to predict response to immunotherapy, with baseline ratios of 1.80 for responders in one model and 1.41 in another. aacrjournals.org The reproducibility of TMR has been shown to be high, making it a reliable quantitative marker. snmjournals.org
The choice between these quantitative methods can impact the assessment of tumor hypoxia. While static measures like SUV, T/B, and T/M are common, kinetic modeling may provide a more accurate correlation with the underlying physiology of hypoxia. nih.gov Nevertheless, SUV and particularly tumor-to-reference ratios remain vital, widely used tools in both clinical and preclinical research for the noninvasive quantification of tumor hypoxia with ¹⁸F-FMISO PET. oncotarget.comaacrjournals.org
Research Findings on ¹⁸F-FMISO Quantitative Analysis
| Study Focus | Cancer Type | Parameter | Value/Threshold | Key Finding | Citation |
| Quantitative Analysis Methods | Human Squamous Cell Carcinoma Xenografts | T/B, T/M | Not specified | Static analysis (SUV, T/B, T/M) showed no significant correlation with hypoxic fraction from immunohistochemistry. | nih.gov |
| Prognostic Value | Head and Neck Cancer | T/Bmax | Mean: 1.6 (Range: 1.0-3.5) | T/Bmax was a strong independent predictor of survival in univariate analysis. | nih.gov |
| Immunotherapy Response | Preclinical Breast and Colon Cancer | TMR (Tumor-to-Muscle) | Responders: 1.80 (MC38), 1.41 (E0771) | Baseline hypoxia as measured by TMR was predictive of therapeutic response. | aacrjournals.org |
| Hypoxic Volume Definition | General Cancer | TBR | ≥ 1.2 | A TBR threshold of ≥1.2 is useful for discriminating the hypoxic volume (HV) of tissue. | snmjournals.org |
| Reproducibility Study | Head and Neck Cancer | SUVmax | Mean: 3.16 (Scan 1), 3.02 (Scan 2) | High reproducibility of ¹⁸F-FMISO uptake was demonstrated. | snmjournals.org |
| Reproducibility Study | Head and Neck Cancer | TMR | ≥ 1.25 | TMR was found to be a suitable and reproducible marker of tumor hypoxia. | snmjournals.org |
| Hypoxia Definition | Various Cancers | SUVmax | ≥ 1.60 | SUVmax ≥1.60 was regarded as indicating a hypoxic area. | oup.com |
| Prognostic Indicator | Various Cancers | T/M Ratio | Mean (non-CR): 1.8, Mean (CR): 1.3 | Higher T/M ratio before radiotherapy was associated with a lower complete response rate. | |
| Optimal Threshold Study | Preclinical Squamous Cell Carcinoma | SUV | SUV ≥ 1.4 × SUVmean or SUV ≥ 0.6 × SUVmax | These thresholds provided the maximum overall hypoxia similarity with pO₂ EPRI as the reference. | nih.gov |
| Correlation with HIF-1α | Oral Squamous Cell Carcinoma | SUVmax | Median: 1.83 (Range: 0.8-2.7) | ¹⁸F-FMISO uptake was significantly correlated with HIF-1α expression. | snmjournals.org |
Quantitative Analysis Methodologies for F 18 Fluoromisonidazole Pet Data
Tracer Kinetic Modeling for F-18 Fluoromisonidazole
Tracer kinetic modeling provides a framework for quantifying the physiological processes that govern the distribution and retention of ¹⁸F-FMISO in tissues. These models are essential for extracting detailed information about tumor perfusion and hypoxia.
Compartmental Models (e.g., Two-Tissue, Irreversible Three-Tissue Compartment Models)
Compartmental models are mathematical representations of the tracer's behavior in different physiological compartments within the tissue. For ¹⁸F-FMISO, two-tissue and irreversible three-tissue compartment models are commonly employed. d-nb.infooaepublish.com
The two-tissue compartment model simplifies the tissue into two compartments: a reversible compartment representing freely diffusible tracer and a trapped compartment representing tracer that is irreversibly bound in hypoxic cells. nih.gov This model is often used for its relative simplicity and robustness.
The irreversible three-tissue compartment model expands on this by considering three compartments: plasma, a "free" or reversible tissue compartment, and a "bound" or trapped tissue compartment. snmjournals.orgsnmjournals.org This model assumes irreversible binding of the tracer in hypoxic conditions, setting the rate constant for the release from the trapped compartment (k4) to zero. snmjournals.orgsnmjournals.org Studies have shown that an irreversible three-tissue compartment model can better describe the time-activity curves (TACs) of ¹⁸F-FMISO in certain cancers, such as non-small cell lung cancer (NSCLC), compared to other models. d-nb.info
A two-compartment model can also be conceptualized for ¹⁸F-FMISO uptake, where the transfer rate from the second compartment back to the first is considered negligible (k4=0). scirp.org The choice of model can be evaluated using statistical criteria like the Akaike Information Criterion (AIC) to determine the best fit for the observed data. nih.gov
Estimation of Kinetic Rate Constants (K1, k2, k3)
Kinetic modeling allows for the estimation of several rate constants that describe the tracer's movement between compartments. d-nb.infooaepublish.comsnmjournals.orgmdpi.com
K1 (Perfusion/Transport): This rate constant represents the transport of the tracer from the blood plasma into the tissue. oaepublish.comsnmjournals.org It is often considered a surrogate for blood perfusion, particularly at early time points after tracer injection. snmjournals.org
k2 (Back-diffusion): This constant describes the rate of tracer diffusion from the reversible tissue compartment back into the blood plasma. oaepublish.com
k3 (Trapping/Retention): The k3 rate constant signifies the rate of tracer retention or trapping in the hypoxic tissue compartment. oaepublish.comsnmjournals.org It is considered a key indicator of hypoxia, reflecting the irreversible binding of ¹⁸F-FMISO in oxygen-deficient cells. mdpi.comnih.gov
The distribution volume of the tracer can be estimated as K1/(k2 + k3). oaepublish.com In some models, the ratio K1/k2 is used as a surrogate for the ¹⁸F-FMISO distribution volume. snmjournals.orgnih.gov
| Kinetic Parameter | Description | Associated Physiological Process |
|---|---|---|
| K1 | Rate of tracer transport from plasma to tissue (mL/cm³/min) | Perfusion and transport |
| k2 | Rate of tracer diffusion from tissue back to plasma (min⁻¹) | Back-diffusion |
| k3 | Rate of tracer trapping in hypoxic tissue (min⁻¹) | Hypoxia-mediated retention |
Patlak Plot Analysis for Net Uptake Rate (Ki)
The Patlak plot is a graphical analysis method that provides a robust estimation of the net irreversible uptake rate constant, Ki. mdpi.comthno.org This method is particularly useful as it does not require a specific compartmental model structure. turkupetcentre.net The analysis involves plotting the ratio of tissue activity to plasma activity against the normalized integral of the plasma activity. turkupetcentre.net After an initial equilibration period, this plot becomes linear, and the slope of the linear portion represents Ki. turkupetcentre.net
Derivation of Image-Derived Input Functions in Preclinical Models
In preclinical studies, particularly with small animals, obtaining arterial blood samples to measure the arterial input function (AIF) can be challenging. ualberta.ca An alternative and less invasive approach is the use of an image-derived input function (IDIF). oaepublish.comsnmjournals.org
An IDIF is obtained by drawing a region of interest (ROI) over a large blood vessel, such as the carotid artery or abdominal aorta, in the dynamic PET images. oaepublish.comscirp.orgsnmjournals.orgnih.gov The time-activity curve (TAC) from this ROI serves as a surrogate for the AIF. oaepublish.comscirp.org For this method to be accurate, the chosen vessel should be clearly discernible in the early frames of the scan, typically within the first minute post-injection, to capture the sharp peak of the bolus injection. scirp.org In preclinical models like rat xenografts, the abdominal aorta is often used for deriving the IDIF. snmjournals.orgnih.gov The use of an IDIF has been validated and shown to provide comparable pharmacokinetic parameters to those obtained with traditional blood sampling. ualberta.ca
Quantification of Hypoxic Volume and Fractional Hypoxic Volume
A key application of quantitative ¹⁸F-FMISO PET is the delineation and measurement of the hypoxic volume (HV) within a tumor. scirp.orgsnmjournals.org The HV is typically defined as the volume of tissue where the tracer uptake exceeds a certain threshold. A commonly used threshold is a tumor-to-blood (T/B) ratio of 1.2 or greater, which has been established based on extensive studies in normal and tumor tissues. snmjournals.orgaacrjournals.orgnih.gov The number of voxels within the tumor that meet this criterion is converted to a volume measurement. aacrjournals.org
Another approach defines the hypoxic volume as the area with a tumor-to-blood ratio (TBR) of 1.5 or greater, or a tumor-to-muscle ratio (TMR) of 1.25 or greater. snmjournals.org The fractional hypoxic volume (%HF) can also be calculated, representing the percentage of tumor voxels that are classified as hypoxic based on a Ki threshold, for instance, values greater than two standard deviations above the mean. springermedizin.de
These quantitative measures of hypoxic burden are crucial for treatment planning, particularly for dose-escalation strategies in radiotherapy, and have been shown to have prognostic value. mdpi.comaacrjournals.org
Reproducibility of F-18 Fluoromisonidazole Kinetic Parameters
For ¹⁸F-FMISO PET to be a reliable tool for monitoring treatment response, its quantitative parameters must be reproducible. Several studies have investigated the test-retest reproducibility of ¹⁸F-FMISO kinetic parameters. d-nb.info
In a study of head and neck cancer patients who underwent two ¹⁸F-FMISO PET/CT scans within a 48-hour interval, the uptake values and hypoxic volumes were found to be highly reproducible. snmjournals.org The intraclass correlation coefficients (ICCs) for maximum standardized uptake value (SUVmax), TBR, and TMR were 0.959, 0.913, and 0.965, respectively. snmjournals.org The difference in hypoxic volume based on TBR was 1.8 ± 1.8 mL, and based on TMR was 0.9 ± 1.3 mL, with very high ICCs of 0.986 and 0.996, respectively. snmjournals.org
A study in non-small cell lung cancer (NSCLC) patients who had two scans three days apart also assessed reproducibility. snmjournals.org When averaging kinetic parameters over all pixels in the volume of interest, the percent differences for k3 and the distribution volume (Vd) were low (≤10% and 6.8%, respectively), while K1 and blood volume (Vb) showed larger differences. snmjournals.org Another study in NSCLC reported median kinetic parameter values from two pre-treatment scans, with coefficients of repeatability for k3, K1, Vd, and Vb being 0.0034 min⁻¹, 0.13 min⁻¹, 0.34, and 0.13, respectively. snmjournals.org These studies indicate that while some parameters like k3 and Vd are quite reproducible, others like K1 may be more variable, which could be influenced by factors like breathing motion during the scan. snmjournals.orgsnmjournals.org
| Parameter | Study Population | Reproducibility Metric (ICC or % Difference) | Finding |
|---|---|---|---|
| SUVmax | Head and Neck Cancer | ICC: 0.959 | High reproducibility snmjournals.org |
| TBR | Head and Neck Cancer | ICC: 0.913 | High reproducibility snmjournals.org |
| TMR | Head and Neck Cancer | ICC: 0.965 | High reproducibility snmjournals.org |
| Hypoxic Volume (TBR-based) | Head and Neck Cancer | ICC: 0.986 | High reproducibility snmjournals.org |
| Hypoxic Volume (TMR-based) | Head and Neck Cancer | ICC: 0.996 | High reproducibility snmjournals.org |
| k3 | NSCLC | ≤10% difference | Good reproducibility snmjournals.org |
| Vd | NSCLC | 6.8% difference | Good reproducibility snmjournals.org |
| K1 | NSCLC | ≤38.8% difference | Lower reproducibility snmjournals.org |
Preclinical Research Applications and Biological Correlates of F 18 Fluoromisonidazole Uptake
F-18 Fluoromisonidazole in Cancer Research Models
Hypoxia is a common feature of solid tumors and is associated with resistance to therapy and poor prognosis. nih.gov [¹⁸F]-FMISO PET imaging is extensively used in cancer research models to investigate the presence and extent of tumor hypoxia.
In Vitro Cellular Hypoxia Models and F-18 Fluoromisonidazole Uptake
In vitro studies using cancer cell lines have been fundamental in validating the hypoxia-selective uptake of [¹⁸F]-FMISO. In these models, cancer cells are cultured under controlled oxygen conditions (normoxic vs. hypoxic).
Oxygen-Dependent Uptake: Studies have demonstrated that the uptake of [¹⁸F]-FMISO by cancer cells in monolayer cultures is strongly dependent on the oxygen concentration. cancer.gov Maximum uptake occurs under anoxic (no oxygen) conditions, with a 50% reduction in binding at oxygen levels between 700 to 2,300 parts per million (ppm) across different cell lines. cancer.gov
Cell Line Studies: For instance, in the esophageal squamous carcinoma cell line ECA109, a 2.27-fold higher uptake of a novel 2-nitroimidazole (B3424786) derivative was observed under hypoxic conditions compared to normoxic conditions. frontiersin.org Similarly, studies with human breast cancer MDA-MB-231 cells showed higher uptake of both [¹⁸F]-FMISO and another hypoxia tracer, [¹⁸F]-HX4, in hypoxic cells compared to oxygenated cells. nih.gov
Multicellular Spheroids: Multicellular tumor spheroids, which mimic the three-dimensional structure and microenvironment of small tumors, have also been used to study [¹⁸F]-FMISO uptake. Autoradiography of V79 spheroids incubated with radiolabeled misonidazole (B1676599) revealed significant labeling in the hypoxic intermediate zone, between the well-oxygenated periphery and the necrotic core. cancer.gov
Table 1: Oxygen Concentration Required to Inhibit [³H]FMISO Binding by 50% in Vitro
| Cell Line | O₂ Concentration (ppm) |
| RIF1 | 720 |
| V79 | 1400 |
| EMT6 | 1500 |
| CaOs1 | 2300 |
Data sourced from the Investigator's Brochure: [18F]FMISO. cancer.gov
In Vivo Rodent Xenograft Models for Tumor Hypoxia Assessment
Rodent xenograft models, where human tumor cells are implanted into immunocompromised mice or rats, are widely used to study tumor growth and response to therapy in a living organism. [¹⁸F]-FMISO PET imaging in these models provides a noninvasive method to assess tumor hypoxia.
Tumor-to-Muscle Ratio: In a study using MDA-MB-231 triple-negative breast cancer xenografts in nude mice, the tumor-to-muscle ratio for [¹⁸F]-FMISO was 1.79 ± 0.015. amegroups.org Another study with the same cell line reported that the tumor-to-normal muscle ratio of [¹⁸F]-FMISO was positively correlated with tumor hypoxia volume. nih.gov
Dynamic vs. Static Imaging: Research on HT-29 colorectal carcinoma xenografts in nude rats has compared dynamic and static [¹⁸F]-FMISO PET imaging. scirp.orgscirp.org While static late-time point images are commonly used, dynamic imaging with compartmental analysis can provide more quantitative information about tracer delivery and trapping, potentially distinguishing true radiobiologically significant hypoxia from areas of high tracer uptake that may not be hypoxic. scirp.orgscirp.org
Monitoring Therapy Response: [¹⁸F]-FMISO PET has been used to monitor the effects of therapies. For example, in a ZR-75-1 xenograft model of ER-positive breast cancer, longitudinal [¹⁸F]-FMISO imaging was investigated during endocrine therapy, although no significant relationship between its uptake and therapy response was found in that particular study. plos.org In contrast, in HT29 colorectal xenografts, [¹⁸F]-FMISO PET was able to distinguish different tumor responses to the vascular disrupting agent DMXAA. snmjournals.org
Table 2: Quantitative [¹⁸F]-FMISO and [¹⁸F]-FDG Uptake in MDA-MB-231 Xenografts
| Radiotracer | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| [¹⁸F]-FMISO | 2.18 ± 0.15 | 1.23 ± 0.08 | 1.79 ± 0.015 |
| [¹⁸F]-FDG | 3.84 ± 0.54 | 0.59 ± 0.09 | 7.11 ± 2.84 |
Data from a study on MDA-MB-231 triple-negative human breast cancer xenograft model. amegroups.org
Correlation of F-18 Fluoromisonidazole Uptake with Ex Vivo Hypoxia Markers (e.g., Pimonidazole (B1677889) Immunohistochemistry)
To validate that [¹⁸F]-FMISO uptake accurately reflects tissue hypoxia, it is often correlated with ex vivo markers, with pimonidazole being a widely used standard. nih.govmdpi.com Pimonidazole is a chemical probe that forms adducts in hypoxic cells, which can then be detected in tissue sections using immunohistochemistry. nih.gov
Spatial Correlation: A study involving rats with C6 or 9L brain tumors performed the first spatial comparison of [¹⁸F]-FMISO PET with pimonidazole fluorescence across whole tumor volumes. nih.govmdpi.com They found that the [¹⁸F]-FMISO tumor hypoxic fraction was significantly correlated with the pimonidazole-derived hypoxic fraction (Spearman correlation coefficient ρ = 0.78). nih.govmdpi.com The voxel-wise correlation between [¹⁸F]-FMISO uptake and pimonidazole intensity was stronger in tumors with greater hypoxia. nih.govmdpi.com
Microregional Correlation: In human head and neck xenograft tumors, a comparison of [¹⁸F]-FMISO autoradiography and pimonidazole immunohistochemistry revealed moderate pixel-by-pixel correlations. nih.gov The study also found that the correlation was dependent on the microregional distribution pattern of hypoxia. nih.gov
Correlation with Other Markers: In a C6 glioma rodent model, the distribution of [¹⁸F]-FMISO was found to be similar to that of pimonidazole. spandidos-publications.com Furthermore, the expression of glucose transporter 1 (Glut-1), a hypoxia-inducible gene product, was higher in regions with high [¹⁸F]-FMISO uptake. spandidos-publications.com In a study on colorectal xenografts, a reduction in [¹⁸F]-FMISO uptake after treatment correlated with a decrease in the tumor area positive for both pimonidazole and another hypoxia marker, EF5. snmjournals.org
Table 3: Correlation of [¹⁸F]-FMISO PET Metrics with Pimonidazole in C6 and 9L Brain Tumors
| [¹⁸F]-FMISO Metric (110 min post-injection) | Correlation with Pimonidazole Metric | Spearman Correlation Coefficient (ρ) | P-value |
| TCmax | Maximum Pimonidazole Intensity | 0.76 | < 0.01 |
| Tumor Hypoxic Fraction | Pimonidazole-derived Hypoxic Fraction | 0.78 | < 0.01 |
TCmax: maximum tumor-to-cerebellar uptake ratio. Data from a study on optically cleared brain tissue. nih.govmdpi.com
F-18 Fluoromisonidazole in Non-Oncological Disease Models
While cancer research is a primary application, [¹⁸F]-FMISO is also utilized to investigate the role of hypoxia in other diseases.
Assessment of Hypoxia in Cardiovascular Disease Models (e.g., Myocardial Ischemia, Atherosclerosis)
Hypoxia is a key factor in the pathophysiology of several cardiovascular diseases.
Myocardial Ischemia: In a canine model of myocardial ischemia, [¹⁸F]-FMISO was used to visualize hypoxic but viable myocardium. nih.gov The study demonstrated that myocardium with [¹⁸F]-FMISO uptake showed improved function after blood flow was restored. nih.gov
Atherosclerosis: In a rabbit model of advanced atherosclerosis, [¹⁸F]-FMISO PET imaging was used to detect hypoxia within atherosclerotic plaques. ahajournals.orgoup.comoup.com The uptake of [¹⁸F]-FMISO in the aorta of atherosclerotic rabbits increased over time with an atherogenic diet and was significantly higher than in healthy control animals. ahajournals.orgsci-hub.se Histological analysis confirmed that hypoxia was located in macrophage-rich areas of the plaques and was associated with neovascularization. ahajournals.org
Table 4: [¹⁸F]-FMISO Uptake in Rabbit Aortic Atherosclerosis Model
| Group | Mean Standardized Uptake Value (SUVmean) |
| Non-atherosclerotic controls | 0.10 ± 0.01 |
| Atherosclerosis induction | 0.20 ± 0.03 |
| Atherosclerosis progression | 0.25 ± 0.03 |
Data from a study on noninvasive assessment of hypoxia in rabbit advanced atherosclerosis. ahajournals.org
Imaging Hypoxia in Neurological Disease Models (e.g., Ischemic Stroke, Neuroinflammation)
Hypoxia plays a critical role in the progression of various neurological disorders.
Ischemic Stroke: [¹⁸F]-FMISO PET has been used in rodent models of ischemic stroke to identify the "ischemic penumbra," which is hypoxic but still viable tissue surrounding the necrotic core of the infarct. nih.govahajournals.org Studies in rats with middle cerebral artery occlusion (MCAO) have shown that [¹⁸F]-FMISO is retained in ischemic tissue but not in necrotic or reperfused tissue. ahajournals.orgcam.ac.uk This suggests its potential as a specific marker for salvageable brain tissue. ahajournals.org A comparison in a rat MCAO model found [¹⁸F]-FMISO to be superior to another hypoxia tracer, [⁶⁴Cu]CuATSM, in detecting hypoxia in acute ischemic stroke. wsu.eduki.se
Neuroinflammation and Glioblastoma: In the context of brain tumors, distinguishing recurrent tumors from treatment-related effects like pseudoprogression and neuroinflammation is a major challenge. nih.govnih.gov As hypoxia is a hallmark of glioblastoma regrowth, [¹⁸F]-FMISO PET is being investigated to help make this distinction. nih.govnih.govresearchgate.net A study in glioblastoma patients treated with immunotherapy found that the hypoxic fraction measured by [¹⁸F]-FMISO PET/MRI was significantly higher in patients with recurrent tumors compared to those with pseudoprogression, suggesting its utility as a specific metric for therapeutic failure. nih.govnih.gov
Biological Correlates of F-18 Fluoromisonidazole Uptake
The uptake of ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO) in preclinical tumor models is influenced by a complex interplay of molecular and microenvironmental factors. Understanding these biological correlates is crucial for the accurate interpretation of ¹⁸F-FMISO positron emission tomography (PET) imaging as a biomarker for tumor hypoxia.
Relationship with Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Expression
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under low oxygen conditions and orchestrates the cellular response to hypoxia. nih.gov Consequently, a direct correlation between ¹⁸F-FMISO uptake, a marker of hypoxia, and HIF-1α expression is anticipated.
Preclinical studies have often demonstrated a positive, albeit sometimes weak, correlation between ¹⁸F-FMISO uptake and HIF-1α expression. For instance, in a study on oral squamous cell carcinoma, a significant correlation was found between ¹⁸F-FMISO PET uptake and the expression of HIF-1α. nih.govsnmjournals.org Similarly, a weak correlation was observed between the hypoxic volume measured by ¹⁸F-FMISO PET and HIF-1α expression in head and neck cancer. nih.govnih.gov In rodent models of glioma, regions with high ¹⁸F-FMISO uptake also showed increased HIF-1α expression. nih.gov
However, the relationship is not always straightforward. Some studies in clinical gliomas have failed to show a correlation between ¹⁸F-FMISO uptake and HIF-1α expression. nih.gov This discrepancy can be attributed to several factors. HIF-1α can be activated by non-hypoxic stimuli such as growth factors and cytokines. nih.gov Furthermore, the expression of HIF-1α can be influenced by the degree and duration of intermittent hypoxia within the tumor. nih.gov The short half-life of HIF-1α under normoxic conditions also presents a challenge for correlating its expression in resected tissue with in-vivo ¹⁸F-FMISO uptake. nih.gov
Table 1: Correlation between ¹⁸F-FMISO Uptake and HIF-1α Expression in Preclinical Studies
| Tumor Model | Correlation Finding | Reference |
|---|---|---|
| Oral Squamous Cell Carcinoma | Significant positive correlation between SUVmax and HIF-1α expression. | snmjournals.org |
| Head and Neck Cancer | Weak positive correlation between hypoxic volume and HIF-1α expression. | nih.gov |
| Glioma (rodent model) | HIF-1α expression was apparent in hypoxic tumor regions identified by ¹⁸F-FMISO. | nih.gov |
| Non-Small Cell Lung Cancer | No significant correlation was found. | snmjournals.org |
| Breast Cancer (xenograft) | Significant correlation between ¹⁸F-FMISO uptake and HIF-1α expression. | snmjournals.org |
Association with Glucose Transporter-1 (GLUT-1) and Hexokinase-II (HK-II) Expression
Hypoxia is known to upregulate the expression of genes involved in glucose metabolism to compensate for the reduced efficiency of ATP production through anaerobic glycolysis. aacrjournals.org Key proteins in this pathway include Glucose Transporter-1 (GLUT-1) and Hexokinase-II (HK-II), both of which are regulated by HIF-1. researchgate.netnih.gov
The relationship between hypoxia and glucose metabolism is complex. While acute hypoxia often leads to increased glycolysis, chronic hypoxia can result in a slowing of cellular metabolism. aacrjournals.org This can lead to a discordance between the uptake of ¹⁸F-FMISO and ¹⁸F-FDG, a tracer for glucose metabolism.
Impact of Antiangiogenic Therapies on F-18 Fluoromisonidazole Kinetics in Preclinical Models
Antiangiogenic therapies aim to inhibit the growth of new blood vessels that supply tumors with oxygen and nutrients. The effect of these therapies on tumor hypoxia and, consequently, on ¹⁸F-FMISO uptake is a significant area of preclinical research.
Treatment with antiangiogenic agents can lead to a "vascular normalization" phase, where the tumor vasculature becomes more efficient, potentially reducing hypoxia. However, more commonly, these therapies can induce "tumor starvation" by pruning blood vessels, which can paradoxically increase tumor hypoxia. spandidos-publications.comresearchgate.net
Preclinical studies using ¹⁸F-FMISO PET have demonstrated these effects. For example, treatment with sorafenib (B1663141) in a renal cell carcinoma xenograft model led to a significant increase in tumor hypoxia, as detected by ¹⁸F-FMISO autoradiography. spandidos-publications.com This was accompanied by a decrease in microvessel density and an increase in necrosis. spandidos-publications.com
Kinetic modeling of dynamic ¹⁸F-FMISO PET data has proven particularly insightful for evaluating the response to antiangiogenic therapy. nih.govnih.gov In a study using the antiangiogenic agent cediranib, static ¹⁸F-FMISO images suggested a decrease in hypoxia after treatment. nih.govnih.gov However, kinetic modeling revealed a more complex picture: a reduction in tumor perfusion (reflected by a decrease in the tracer delivery rate constant, K₁) and an increase in the hypoxia-mediated trapping rate (k₃). nih.govnih.gov This indicates that while tracer delivery was impaired due to the anti-vascular effects of the drug, the remaining viable tumor tissue became more hypoxic. nih.govnih.gov These findings highlight that static ¹⁸F-FMISO uptake metrics may not accurately reflect the underlying changes in hypoxia following antiangiogenic treatment and underscore the value of kinetic analysis. nih.govnih.govsnmjournals.org
Table 2: Changes in ¹⁸F-FMISO Kinetic Parameters After Antiangiogenic Therapy (Cediranib)
| Parameter | Change After 2-day Treatment | Change After 7-day Treatment | Biological Interpretation | Reference |
|---|---|---|---|---|
| TBR (Tumor-to-Blood Ratio) | Significant Reduction | Significant Reduction | Apparent decrease in tracer uptake | nih.govnih.gov |
| K₁ (Perfusion/Delivery) | Significant Reduction | Significant Reduction | Reduction in tumor vascular perfusion | nih.govnih.gov |
| k₃ (Hypoxia Trapping Rate) | Significant Increase | Increased (not significant) | Increase in hypoxia-mediated entrapment | nih.govnih.gov |
Comparative Research of F 18 Fluoromisonidazole with Other Hypoxia Radiotracers
Comparison with Other F-18 Labeled Nitroimidazoles
The 2-nitroimidazole (B3424786) core structure is a common feature among many hypoxia-selective radiotracers. acs.org Modifications to this structure have yielded several F-18 labeled analogs of F-18 FMISO, each with the goal of enhancing pharmacokinetic properties. d-nb.info
F-18 Fluoroazomycin Arabinoside (F-18 FAZA) is a more hydrophilic analog of F-18 FMISO. mdpi.com This increased hydrophilicity leads to faster clearance from the blood and non-target tissues, primarily through the renal system. mdpi.comsnmjournals.org In comparative studies, F-18 FAZA has demonstrated higher tumor-to-muscle and tumor-to-blood ratios compared to F-18 FMISO in various tumor models, which can result in improved image contrast at earlier time points. mdpi.comnih.gov However, some studies have reported lower absolute tumor uptake (Standardized Uptake Value, SUV) for F-18 FAZA compared to F-18 FMISO. snmjournals.orgmdpi.com For instance, in a study on non-small cell lung cancer (NSCLC) patients, the mean SUVmax for F-18 FMISO was 3.0, while for F-18 FAZA it was 2.2. mdpi.com Despite this, a strong correlation between the uptake of both tracers in hypoxic regions has been observed. mdpi.com While some research suggests F-18 FAZA may be more favorable for earlier imaging, other studies conclude that F-18 FMISO remains the reference tracer due to superior uptake. mdpi.comnih.gov
F-18 Flortanidazole (HX4) is another 2-nitroimidazole derivative designed to have more favorable pharmacokinetics than F-18 FMISO. frontiersin.org It is more water-soluble than F-18 FMISO, which contributes to faster clearance from background tissues and a higher tumor-to-blood ratio. nih.govfrontiersin.org Preclinical studies in rhabdomyosarcoma models have shown that F-18 HX4 can achieve a maximal tumor-to-blood ratio faster than F-18 FMISO. nih.gov While absolute tumor uptake of F-18 HX4 may be lower, it has demonstrated significantly higher image contrast in clinical tests. frontiersin.org Comparative studies have shown that F-18 HX4 has broadly similar tumor uptake to F-18 FMISO but with more pronounced renal uptake and less accumulation in the liver. snmjournals.orgfrontiersin.org Both tracers have shown a significant correlation with the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the cellular response to hypoxia. snmjournals.org
F-18 Fluoroerythronitroimidazole (FETNIM) was developed as a more hydrophilic alternative to F-18 FMISO. oncotarget.com This characteristic leads to rapid renal clearance and lower uptake in the liver. snmjournals.orgsnmjournals.org In preclinical models, F-18 FETNIM demonstrated higher tumor-to-blood ratios at later time points (4 hours post-injection) compared to F-18 FMISO. nih.gov However, clinical studies in lung cancer patients have shown that F-18 FMISO results in significantly higher tumor SUV and tumor-to-blood ratios than F-18 FETNIM. nih.govplos.org Specifically, one study reported a mean tumor SUV of 2.56 for F-18 FMISO versus 2.12 for F-18 FETNIM, and a tumor-to-blood ratio of 1.98 for F-18 FMISO versus 1.42 for F-18 FETNIM. nih.govresearchgate.net Despite these differences, F-18 FETNIM is considered a viable option for hypoxia imaging, being more cost-effective and easier to prepare than F-18 FMISO. mdpi.comnih.gov
F-18 Flortanidazole (HX4)
Comparison of Tracer Characteristics
The clinical utility of a hypoxia radiotracer is largely determined by its physicochemical properties, which influence its biological behavior. Key characteristics include hydrophilicity, clearance rates, and the resulting tumor-to-background ratios.
Generally, more lipophilic compounds like F-18 FMISO exhibit rapid tissue equilibration but are cleared more slowly from background tissues, leading to higher liver accumulation. snmjournals.orgsnmjournals.org In contrast, more hydrophilic tracers such as F-18 FAZA, F-18 HX4, and F-18 FETNIM tend to have faster renal clearance, lower liver uptake, and consequently, can provide better image contrast at earlier time points. snmjournals.orgsnmjournals.org However, this often comes at the cost of lower absolute tumor uptake. snmjournals.org The choice of tracer can, therefore, depend on the specific clinical scenario and the time available for imaging. snmjournals.org For instance, the slower clearance of F-18 FMISO necessitates longer waiting periods (often 2-4 hours) after injection to achieve optimal image contrast, whereas tracers with faster clearance can be imaged sooner. acs.orgnih.gov
Interactive Table: Comparative Characteristics of F-18 Labeled Nitroimidazoles
| Tracer | LogP Value* | Primary Clearance Route | Key Findings in Comparison to F-18 FMISO |
|---|---|---|---|
| F-18 FMISO | -0.4 | Hepatobiliary and Renal snmjournals.org | Benchmark tracer, slower background clearance, requires longer imaging times. acs.org |
| F-18 FAZA | -0.4 | Primarily Renal snmjournals.org | More hydrophilic, faster clearance, higher tumor-to-background ratios at earlier times, but potentially lower absolute tumor uptake. mdpi.comnih.govmdpi.com |
| F-18 HX4 | -0.69 | Primarily Renal nih.govresearchgate.net | More hydrophilic, faster clearance, higher image contrast, and less liver uptake. snmjournals.orgnih.govfrontiersin.org |
| F-18 FETNIM | N/A | Primarily Renal snmjournals.orgsnmjournals.org | More hydrophilic, faster renal clearance, and lower liver uptake, but clinical studies show lower tumor uptake and tumor-to-blood ratios. nih.govnih.govplos.org |
\LogP (octanol-water partition coefficient) is a measure of lipophilicity; a lower value indicates higher hydrophilicity.*
Research into Alternative Hypoxia Tracers (e.g., Cu-64 ATSM)
Beyond F-18 labeled compounds, other metallic radionuclides have been explored for hypoxia imaging. Copper-64 (Cu-64) diacetyl-bis(N4-methylthiosemicarbazone), or Cu-64 ATSM, has emerged as a significant alternative. researchgate.net Cu-64 ATSM exhibits rapid tumor uptake, with optimal tumor accumulation occurring within minutes post-injection, and demonstrates high tumor-to-background contrast ratios, often greater than 2, in less than an hour. nih.gov This is a notable advantage over F-18 FMISO, which requires a delay of 2 hours or more for optimal imaging. nih.gov
Studies have shown a strong correlation between the regional distribution of Cu-64 ATSM and F-18 FMISO in tumors, particularly at later imaging times for Cu-64 ATSM (16-24 hours post-injection), suggesting they target similar hypoxic regions. nih.govfrontiersin.org However, the uptake mechanism of Cu-64 ATSM is still a subject of debate, with some research suggesting its distribution at early time points may be more indicative of perfusion rather than hypoxia. frontiersin.org Despite having less favorable dosimetry compared to F-18 FMISO, Cu-64 ATSM's superior imaging performance in terms of rapid uptake and high contrast makes it a compelling alternative. researchgate.netsemanticscholar.org
Differentiation from Glucose Metabolism Tracers (e.g., F-18 FDG) in Hypoxia Assessment
F-18 Fluorodeoxyglucose (F-18 FDG) is the most widely used PET tracer in oncology, imaging glucose metabolism, which is often elevated in cancer cells. Because hypoxia can stimulate glycolysis, it has been suggested that F-18 FDG could serve as an indirect marker for tumor hypoxia. nih.govtandfonline.com However, numerous studies have shown a significant discrepancy and poor correlation between the uptake of F-18 FDG and F-18 FMISO in various tumors. researchgate.netahajournals.org
While there can be an overlap between regions of high F-18 FDG uptake and F-18 FMISO-defined hypoxia, the two tracers fundamentally represent different biological processes. tandfonline.comresearchgate.net F-18 FDG uptake reflects glucose metabolism, which can be high even in well-oxygenated tumor cells (the Warburg effect), whereas F-18 FMISO uptake is more specifically dependent on low oxygen levels. nih.gov Therefore, F-18 FDG is not considered a reliable surrogate for assessing tumor hypoxia. mdpi.comnih.gov Studies comparing the two tracers have found that while F-18 FDG provides high-contrast images, F-18 FMISO offers greater specificity for identifying hypoxic tissue, which is a critical factor for predicting response to therapies like radiation. oncotarget.comahajournals.org The combination of both tracers may provide more comprehensive information on tumor biology. nih.gov
Methodological Considerations and Research Challenges in F 18 Fluoromisonidazole Imaging
Optimization of Imaging Acquisition Times and Protocols
The timing of image acquisition after the injection of 18F-FMISO is a critical factor that significantly impacts the quality and interpretation of the resulting images. nih.gov Early imaging, for instance at one hour post-injection, often yields suboptimal contrast resolution. nih.gov However, the contrast improves with delayed imaging, as background activity decreases over time. nih.gov Studies have shown that imaging at 2 to 4 hours post-injection allows for better visualization of hypoxic areas. mdpi.comspringernature.com
Some research suggests that imaging at 4 hours post-injection provides optimal contrast for further analysis, such as defining hypoxic sub-volumes for therapy planning. mdpi.comresearchgate.net In head and neck squamous cell carcinoma, a statistically significant increase in the hypoxic tumor volume was observed between 1-hour and 3-hour scans, as well as between 1-hour and 5-hour scans. nih.gov This indicates that longer waiting times can lead to more accurate delineation of hypoxic regions. nih.gov
The development of dynamic PET (dPET) protocols offers a more comprehensive approach. A 30-minute dPET scan, followed by static images at later time points, can provide valuable kinetic information. snmjournals.orgnih.gov Encouragingly, research indicates that the total acquisition time for dPET can be reduced to 20 minutes without compromising the accuracy and precision of the derived metrics. snmjournals.orgnih.gov This shortened protocol would make the clinical translation of 18F-FMISO dPET more feasible. snmjournals.orgnih.gov
Two main imaging protocols have been developed for human studies: a longer protocol for detailed biodistribution and dosimetry information, and a shorter, more clinically practical protocol to facilitate higher patient throughput. nih.gov The choice of protocol often depends on the specific research question or clinical application.
Impact of Blood Flow and Perfusion on F-18 Fluoromisonidazole Uptake
The initial distribution of 18F-FMISO in tissues is correlated with blood flow due to its freely diffusible nature. snmjournals.org Early uptake of the tracer, particularly within the first few minutes after injection, is influenced by tumor perfusion. snmjournals.org Dynamic 18F-FMISO PET studies have demonstrated a positive correlation between early tracer uptake and perfusion. snmjournals.org
However, the relationship between blood flow and later 18F-FMISO retention, which is indicative of hypoxia, is more complex. While some studies have observed a correlation between 18F-FMISO uptake and blood flow, others have found no such relationship in individual tumors. snmjournals.org For instance, in some tumor models, regional blood flow did not correlate with 18F-FMISO retention at 4 hours post-injection. In human brain tumors, no inverse correlation between 18F-FMISO uptake and perfusion was observed. snmjournals.org
Kinetic modeling of dynamic 18F-FMISO PET data allows for the decoupling of perfusion effects from hypoxia-mediated tracer entrapment. snmjournals.org This is crucial because structurally and functionally abnormal vasculature in tumors can lead to low tracer uptake in hypoxic regions or high uptake in normoxic areas, even at later time points. snmjournals.org Multiparametric imaging, combining 18F-FMISO PET with perfusion measurements, can help clarify the ambiguity in interpreting tracer uptake and provide a more accurate characterization of tumor biology. snmjournals.orgnih.gov Interestingly, both positive and negative trends between hypoxia and perfusion have been observed in individual lesions, highlighting the heterogeneity of the tumor microenvironment. snmjournals.orgnih.gov
Heterogeneity of Hypoxia within Biological Tissues and its Implications for Imaging
A significant challenge in hypoxia imaging is the inherent spatial and temporal heterogeneity of hypoxia within biological tissues, especially tumors. oncotarget.com This heterogeneity means that the oxygenation status can vary significantly within a single tumor and can change over time. oncotarget.comresearchgate.net
The distribution of 18F-FMISO uptake reflects this heterogeneity, with studies showing substantial inter- and intratumor variations in tracer accumulation. snmjournals.orgnih.gov This is evident in murine tumor models where, for example, C3H mammary carcinomas showed large confluent areas of 18F-FMISO uptake, whereas SCCVII squamous cell carcinomas displayed more scattered foci of high uptake. nih.govau.dk This difference in uptake patterns could be attributed to the different distributions of viable hypoxic tissue in the two tumor types. nih.govau.dk
The heterogeneous expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) within tumors further contributes to the complexity of the microenvironment. oncotarget.com The expression of VEGF in response to hypoxia is often a localized phenomenon rather than a generalized one within a tumor. oncotarget.com
This intratumoral heterogeneity has significant implications for imaging and therapy. A single 18F-FMISO scan may not fully capture the dynamic nature of hypoxia. researchgate.net Furthermore, the interpretation of average tracer uptake within a tumor volume may be misleading, as it can mask the presence of highly hypoxic sub-regions that are critical for treatment response. e-century.us Voxel-based kinetic modeling can provide a more precise reflection of tracer behavior in smaller sub-volumes, but it is computationally intensive. e-century.us
Limitations of Current F-18 Fluoromisonidazole Quantification Methods
Several methods have been proposed for quantifying hypoxia using 18F-FMISO PET data. snmjournals.org A common and simple approach is the use of a tissue-to-blood (TB) ratio, with a threshold of 1.2 or 1.4 often used to define hypoxic tissue. nih.govsnmjournals.org While straightforward, this method has its limitations. The use of a standardized uptake value (SUV), common in 18F-FDG PET, is generally not considered appropriate for 18F-FMISO because it doesn't account for differences in the clearance of background activity. snmjournals.org
A more complex approach involves dynamic imaging with arterial sampling and kinetic modeling. snmjournals.org However, this method is often considered overly complicated for a tracer like 18F-FMISO, which distributes in tissue via a partition coefficient mechanism. snmjournals.org The development of simpler methods that avoid blood sampling, such as using image-derived reference regions, is an area of active research. snmjournals.org
One of the key assumptions in threshold-based quantification is that the distribution volume (DV) of unbound 18F-FMISO is the same across all tissues. nih.gov However, studies have shown that the DV can deviate from the expected value of unity, which can create discrepancies between kinetic parameters (like k3, representing hypoxia-mediated entrapment) and total 18F-FMISO uptake. snmjournals.orgnih.gov This can reduce the dynamic range of total tracer uptake for quantifying the degree of hypoxia. snmjournals.orgnih.gov
The table below summarizes some of the quantification methods and their associated challenges.
| Quantification Method | Description | Limitations |
| Tumor-to-Blood (TB) Ratio | Ratio of tracer activity in the tumor to that in the blood. A threshold (e.g., ≥1.2 or ≥1.4) is used to define hypoxic volume. nih.govsnmjournals.org | Relies on the assumption of a uniform distribution volume. nih.gov Can be affected by blood flow and perfusion. snmjournals.org |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake normalized to injected dose and body weight. | Not ideal for 18F-FMISO as it fails to account for variations in background clearance. snmjournals.org |
| Kinetic Modeling (Dynamic PET) | Uses dynamic imaging data and a mathematical model to estimate kinetic parameters related to tracer delivery, distribution, and trapping. snmjournals.org | Can be complex and time-consuming. snmjournals.org May require arterial blood sampling. snmjournals.org |
| Image-Derived Reference Regions | Uses activity in a reference tissue (e.g., cerebellum, heart) as a surrogate for blood activity to avoid blood sampling. snmjournals.org | Requires validation that the reference tissue accurately reflects blood activity. snmjournals.org |
Challenges in Validation of F-18 Fluoromisonidazole PET Findings with Ex Vivo Assays
Validating in vivo 18F-FMISO PET findings with ex vivo assays presents several challenges. The gold standard for measuring tissue oxygenation is often considered to be the use of oxygen electrodes. However, this is an invasive technique with limited spatial sampling, making direct correlation with PET images difficult. nih.govau.dk
Immunohistochemical staining for hypoxia markers, such as pimonidazole (B1677889), is another common validation method. nih.gov While the binding mechanisms of pimonidazole and 18F-FMISO are similar, several factors can complicate the correlation between PET images and histology. nih.gov These include:
Differences in spatial resolution: PET has a lower spatial resolution compared to microscopy.
Tissue processing artifacts: The process of resecting and preparing tissue for histology can alter its oxygenation status. oncotarget.com
Tracer delivery: In regions with poor perfusion, the delivery of both the PET tracer and the histological marker can be limited, potentially leading to an underestimation of hypoxia. iiarjournals.org
Despite these challenges, studies have shown correlations between 18F-FMISO uptake and pimonidazole staining. For example, one study found a stronger correlation when the 18F-FMISO uptake time was longer (110 minutes vs. 60 minutes). nih.gov Another study in a rabbit model of atherosclerosis demonstrated that in vivo 18F-FMISO PET detection of hypoxia was corroborated by ex vivo PET imaging and validated by pimonidazole immunohistochemistry. ahajournals.org
Dual-tracer autoradiography, using both 18F-FMISO and another tracer like 2-deoxy-D-[1-14C]glucose (2DG), has also been used to validate in vivo PET findings in animal models. nih.govau.dk This technique can help distinguish between viable hypoxic tissue and necrotic areas. nih.govau.dk
The table below highlights some of the key findings from studies comparing 18F-FMISO PET with ex vivo validation methods.
| Ex Vivo Method | Key Findings | Citations |
| Pimonidazole Staining | Correlation with 18F-FMISO uptake improves with longer tracer uptake times. nih.gov Strong correlation observed between 18F-FMISO tumor-to-cerebellum ratio and pimonidazole intensity. mdpi.com | nih.govmdpi.com |
| Oxygen Electrodes | Invasive nature and limited sampling make direct correlation with PET challenging. nih.govau.dk | nih.govau.dk |
| Dual-Tracer Autoradiography | Can distinguish between viable hypoxic tissue and necrosis, validating the ability of 18F-FMISO PET to identify these areas. nih.govau.dk | nih.govau.dk |
| HIF-1α/VEGF Staining | Heterogeneous expression within tumors reflects the complexity of the hypoxic microenvironment. oncotarget.com | oncotarget.com |
Future Research Directions and Translational Potential of F 18 Fluoromisonidazole
Development of Next-Generation Hypoxia Radiotracers with Improved Characteristics
While [18F]FMISO is the most widely validated PET radiotracer for hypoxia imaging, its slow clearance from normoxic tissues can necessitate long waiting times (2-4 hours) between injection and imaging, impacting image quality and clinical workflow. d-nb.infonih.gov This has spurred the development of next-generation radiotracers with more favorable pharmacokinetic properties.
Several newer agents have shown promise in overcoming the limitations of [18F]FMISO. mdpi.com These include:
[18F]Fluoroazomycin Arabinoside ([18F]FAZA) : This second-generation nitroimidazole derivative is more hydrophilic than [18F]FMISO, leading to faster clearance from the blood and improved tumor-to-background ratios at earlier time points. d-nb.infonih.govmdpi.com Studies have suggested that [18F]FAZA may have greater potential for both clinical and preclinical applications compared to [18F]FMISO. mdpi.com
[18F]Flortanidazole ([18F]HX4) : As a third-generation tracer, [18F]HX4 also exhibits increased hydrophilicity and promotes renal clearance, contributing to a better signal-to-noise ratio compared to [18F]FMISO. mdpi.com Preclinical studies have indicated a significantly higher maximum tumor-to-blood ratio for [18F]HX4 compared to both [18F]FMISO and [18F]FAZA. mdpi.com
[18F]Fluoroerythronitroimidazole ([18F]FETNIM) : This tracer is more hydrophilic than [18F]FMISO, allowing for rapid renal clearance. frontiersin.org However, its superiority over [18F]FMISO is still debated, as some studies have not shown a significantly higher tumor-to-blood ratio. frontiersin.org
[18F]-EF5 : This more lipophilic compound was designed for easier passage through cell membranes. frontiersin.org However, its clinical advantage over [18F]FMISO appears to be negligible. frontiersin.org
Copper-64-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) : This agent belongs to a different chemical class and has gained attention for its rapid tumor uptake and high selectivity for hypoxic cells. mdpi.com
Table 1: Comparison of Selected Hypoxia Radiotracers
| Radiotracer | Key Characteristics | Advantages over [18F]FMISO |
| [18F]FMISO | Benchmark hypoxia tracer, lipophilic. nih.gov | - |
| [18F]FAZA | More hydrophilic, faster clearance. d-nb.infomdpi.com | Improved image contrast at earlier time points. d-nb.info |
| [18F]HX4 | Increased hydrophilicity, renal clearance. mdpi.com | Higher maximum tumor-to-blood ratio in preclinical studies. mdpi.com |
| [18F]FETNIM | More hydrophilic, rapid renal clearance. frontiersin.org | Potentially faster clearance from normoxic tissues. frontiersin.org |
| [64Cu]Cu-ATSM | Different chemical class, rapid uptake. mdpi.com | High hypoxia selectivity and rapid tumor accumulation. mdpi.com |
Integration of F-18 Fluoromisonidazole PET with Other Imaging Modalities (e.g., MRI) for Multiparametric Analysis
The integration of [18F]FMISO PET with other imaging modalities, particularly magnetic resonance imaging (MRI), holds significant promise for a more comprehensive understanding of tumor biology. mdpi.com This multiparametric approach allows for the simultaneous assessment of hypoxia alongside other crucial parameters like tumor cellularity, vascularity, and metabolism. researchgate.net
Hybrid PET/MRI systems enable the co-registration of [18F]FMISO PET data with various MRI sequences, such as:
Diffusion-Weighted Imaging (DWI) : Provides information on tumor cellularity.
Dynamic Contrast-Enhanced (DCE)-MRI : Assesses tumor perfusion and vascular permeability. d-nb.info
Studies have shown that the information provided by these different modalities is often complementary and only weakly correlated on a voxel-by-voxel basis, indicating that each technique offers independent insights into tumor heterogeneity. researchgate.net For instance, in breast cancer, a negative correlation between hypoxia measured by [18F]FMISO-PET and perfusion measured by DCE-MRI has been observed, supporting the idea of perfusion-driven hypoxia. d-nb.info In gliomas, while [18F]FDG PET can help differentiate between high- and low-grade tumors, its utility can be hampered by the high glucose uptake of normal brain tissue. ajronline.org The combination of PET with advanced MRI techniques can provide a more detailed characterization of brain tumors. ajronline.org
This integrated approach has the potential to improve treatment planning by providing a more complete picture of the tumor microenvironment, which could lead to more personalized and effective therapies. researchgate.net
Artificial Intelligence and Machine Learning Approaches for F-18 Fluoromisonidazole Image Analysis
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for analyzing complex medical imaging data, including [18F]FMISO PET scans. numberanalytics.com These technologies can potentially improve the accuracy and efficiency of image interpretation and quantification. numberanalytics.com
One area of research involves using AI to predict tumor hypoxia from more routinely acquired images, such as [18F]Fluorodeoxyglucose ([18F]FDG) PET scans. nih.gov Given that [18F]FMISO is an investigational tracer with limited availability, the ability to generate "virtual" [18F]FMISO images from standard-of-care [18F]FDG scans could make hypoxia assessment more widely accessible. nih.gov A study using a generative adversarial network (GAN), a type of deep learning model, successfully synthesized [18F]FMISO-like images from [18F]FDG PET images in head and neck cancer patients, with the predicted hypoxic volumes showing a strong correlation with the actual [18F]FMISO scans. nih.gov
Another application of AI is in the generation of regional [18F]FMISO images from multiple advanced MRI sequences. researchgate.net A study in glioblastoma patients demonstrated the feasibility of using a neural network to create [18F]FMISO images from MR data, which could make the assessment of tumor hypoxia a non-radioactive and noninvasive procedure. researchgate.net
Increase the efficiency of image analysis by automating quantification. numberanalytics.com
Improve the accuracy of hypoxia detection. numberanalytics.com
Provide new insights into the relationship between different imaging biomarkers. numberanalytics.com
Research into F-18 Fluoromisonidazole for Guiding Preclinical Therapy Development
[18F]FMISO PET plays a crucial role in preclinical research, particularly in the development and evaluation of new cancer therapies. nih.gov It serves as a noninvasive tool to assess tumor hypoxia, a key factor in treatment resistance. nih.gov
Key applications in preclinical therapy development include:
Guiding Hypoxia-Directed Radiotherapy Strategies : Tumor hypoxia is a major cause of resistance to radiation therapy. mdpi.com [18F]FMISO PET can identify hypoxic subvolumes within tumors, which can then be targeted with higher radiation doses, a strategy known as "dose painting". nih.govmdpi.comclinicaltrials.gov Preclinical studies are essential for optimizing these dose-escalation strategies to improve tumor control without increasing toxicity to surrounding healthy tissues. clinicaltrials.gov
Evaluating the Efficacy of Antiangiogenic Drugs : Antiangiogenic therapies aim to inhibit the formation of new blood vessels that supply tumors with oxygen and nutrients. However, their success can be limited by hypoxia-induced resistance mechanisms. nih.gov [18F]FMISO PET can be used to monitor changes in tumor hypoxia in response to antiangiogenic agents, providing insights into their effectiveness.
Assessing Hypoxia-Activated Prodrugs : These drugs are designed to be selectively activated in the low-oxygen environment of hypoxic tumors. [18F]FMISO PET can help identify patients with sufficiently hypoxic tumors who are most likely to benefit from these therapies and can also be used to monitor treatment response. snmjournals.orgsnmjournals.org
Monitoring Treatment Response : Changes in [18F]FMISO uptake during and after therapy can provide an early indication of treatment efficacy. nih.gov For example, a decrease in [18F]FMISO uptake may signal a reduction in tumor hypoxia and a positive response to treatment. nih.gov
Role of F-18 Fluoromisonidazole in Advancing Understanding of Disease Pathophysiology in Non-Human Models
[18F]FMISO PET imaging in non-human models is instrumental in advancing our fundamental understanding of the role of hypoxia in various diseases beyond cancer.
Atherosclerosis : Studies in rabbit models of atherosclerosis have used [18F]FMISO PET to visualize and quantify plaque hypoxia. ahajournals.org These studies have shown that [18F]FMISO uptake increases with disease progression, suggesting that hypoxia is a biomarker of advanced atherosclerosis. ahajournals.org This research has also demonstrated a link between plaque hypoxia and neovascularization, providing insights into the mechanisms of plaque progression and instability. ahajournals.org
Infectious Diseases : In preclinical models of tuberculosis, [18F]FMISO PET has been used to demonstrate that granulomas, the characteristic lesions of the disease, are hypoxic. researchgate.net This has implications for understanding the disease process and developing new treatment strategies.
Gene-Directed Enzyme Prodrug Therapy (GDEPT) : [18F]FMISO has been repurposed as a PET tracer for imaging nitroreductase (NTR)-based GDEPT. nih.gov In this context, [18F]FMISO acts as a substrate for the NTR enzyme, allowing for the noninvasive monitoring of gene expression and treatment efficacy in preclinical cancer models. nih.gov
Brain Injury and Ischemia : In animal models, [18F]FMISO has been used to study hypoxia in the context of traumatic brain injury and myocardial ischemia. nih.govmdpi.comcancer.gov
By providing a noninvasive window into the hypoxic microenvironment, [18F]FMISO PET in non-human models continues to be a valuable tool for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic interventions.
Q & A
Q. What biological markers correlate with intratumoral [F-18]FMISO distribution?
[F-18]FMISO uptake reflects tumor hypoxia, validated by its spatial overlap with pimonidazole immunohistochemistry (IHC) (P < 0.05). It also correlates with hypoxia-related glucose transporter Glut-1 expression (24 ± 8% in FMISO+ vs. 9 ± 4% in FMISO- regions) but not with proliferation (Ki-67) or glucose metabolism ([C-14]FDG) .
Q. How is [F-18]FMISO synthesized for preclinical studies?
Automated synthesis using conventional [F-18]FDG modules is common. Key steps include nucleophilic substitution on tetrahydropyran (THP)-protected precursors, optimized splitless time (e.g., 1.5–2.0 min), and purification via solid-phase extraction (SPE) or neutral alumina columns, achieving radiochemical purity >95% .
Q. What validation methods confirm hypoxia-specific [F-18]FMISO uptake in rodent models?
Autoradiography (ARG) is paired with IHC for pimonidazole and Glut-1. Semiquantitative analysis using ImageJ or Adobe Photoshop quantifies regional overlap (e.g., 90% concordance in FMISO+ and pimonidazole-positive regions) .
Q. What prognostic value does [F-18]FMISO PET hold in head and neck cancer?
Pretherapy FMISO uptake (T/Bmax ≥1.6) predicts poor survival (P = 0.002 in univariate analysis). Hypoxic volume (HV) >40 mL further correlates with treatment resistance, independent of FDG SUVmax .
Advanced Research Questions
Q. How can discrepancies between [F-18]FMISO and [F-18]FDG PET data be resolved in glioblastoma?
FMISO identifies hypoxia, while FDG reflects glucose metabolism. Voxel-wise co-registration and metabolic-hypoxic volume (MHV) analysis reveal spatially distinct regions. Studies report limited overlap (e.g., 30–40% in glioblastoma), suggesting complementary roles in therapeutic targeting .
Q. What experimental designs address partial volume effects (PVE) in [F-18]FMISO PET?
High-resolution preclinical PET scanners (e.g., NanoPET) reduce PVE. Post-processing methods include recovery coefficient corrections (e.g., CRC = 0.7 for 7.86 mm spheres) and kinetic modeling (e.g., two-tissue compartmental analysis) to account for spillover .
Q. How should [F-18]FMISO PET be integrated into radiotherapy planning?
Hypoxia-guided dose painting requires biological optimization (BIO) based on FMISO-derived HV. Challenges include low clinical PET resolution (4–5 mm) and hypoxia instability. Adaptive protocols with repeat FMISO-PET at fractions 10 and 20 improve accuracy .
Q. What statistical methods are robust for comparing FMISO+ and FMISO- regions?
Non-parametric Mann-Whitney U tests are preferred for autoradiography/IHC data due to non-normal distributions. Region-of-interest (ROI) analysis with Bonferroni correction minimizes false positives in multi-comparison scenarios .
Q. How do hypoxia-related genes (e.g., HIF-1α, HK-II) influence [F-18]FMISO uptake?
FMISO+ regions show upregulated HK-II (hexokinase-II) expression (P < 0.05), linking hypoxia to glycolytic adaptation. HIF-1α knockdown reduces FMISO retention by 50%, validated via siRNA models .
Methodological Considerations
- Kinetic Modeling : Use time-activity curves (TACs) with irreversible trapping models (k3 > 0) to quantify hypoxic fraction .
- Multivariate Analysis : In head and neck cancer, Cox regression including nodal status and HV improves prognostic stratification (HR = 2.8 for HV >40 mL) .
- Quality Control : GC-FID with Derringer desirability function optimizes solvent detection (e.g., ethanol/acetonitrile) in radiopharmaceuticals, ensuring compliance with USP <823> .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
